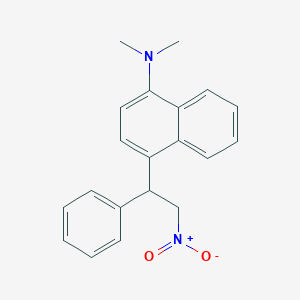![molecular formula C19H16F3N3O B14211550 Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]- CAS No. 581809-87-2](/img/structure/B14211550.png)
Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- is a complex organic compound with a molecular formula of C19H16F3N3O This compound is part of the urea family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine
准备方法
The synthesis of Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- typically involves multiple steps. One common synthetic route includes the reaction of isoquinoline derivatives with trifluoromethyl-substituted phenyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired urea derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amine derivatives.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme interactions and protein binding due to its unique structure. . Additionally, its industrial applications include its use as a catalyst in various chemical reactions and processes.
作用机制
The mechanism of action of Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and isoquinoline moiety play crucial roles in its binding affinity and specificity towards these targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, thereby modulating their activity and function . These interactions are essential for its biological and chemical effects.
相似化合物的比较
When compared to other similar compounds, Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- stands out due to its unique structural features. Similar compounds include other urea derivatives with different substituents on the phenyl and isoquinoline rings. For instance, N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is another compound with a similar trifluoromethyl group but differs in its overall structure and applications
属性
CAS 编号 |
581809-87-2 |
|---|---|
分子式 |
C19H16F3N3O |
分子量 |
359.3 g/mol |
IUPAC 名称 |
1-isoquinolin-5-yl-3-[2-[3-(trifluoromethyl)phenyl]ethyl]urea |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)15-5-1-3-13(11-15)7-10-24-18(26)25-17-6-2-4-14-12-23-9-8-16(14)17/h1-6,8-9,11-12H,7,10H2,(H2,24,25,26) |
InChI 键 |
BGQKMFQDIUFOHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)

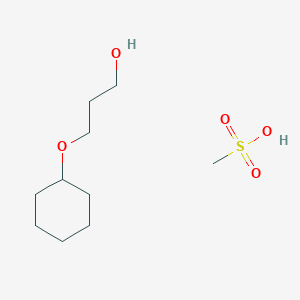
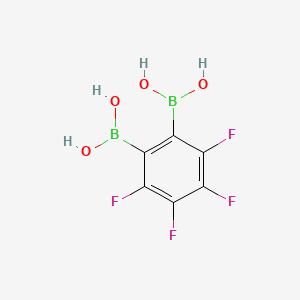
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
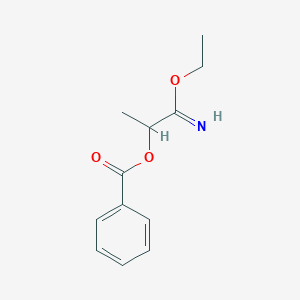

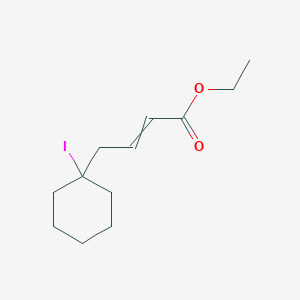
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)

![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
